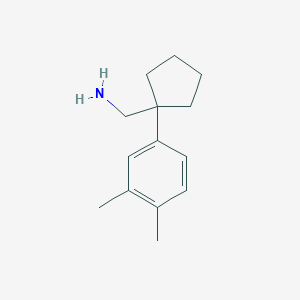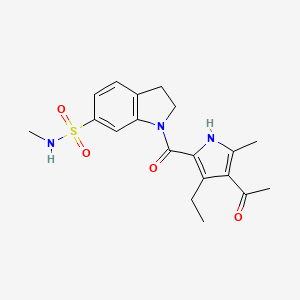
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine is an organic compound with the molecular formula C14H21N It is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 3,4-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine typically involves the reaction of cyclopentylmethylamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-(3,4-Dichlorophenyl)cyclopentyl)methanamine
- (1-(3,4-Dimethoxyphenyl)cyclopentyl)methanamine
- (1-(3,4-Difluorophenyl)cyclopentyl)methanamine
Uniqueness
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties
特性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC名 |
[1-(3,4-dimethylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C14H21N/c1-11-5-6-13(9-12(11)2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 |
InChIキー |
VNIYXLKXMDYUOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)


![methyl 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15317116.png)


![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)

![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)

![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
